5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride
Overview
Description
5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 1803607-64-8 . It has a molecular weight of 282.99 and its IUPAC name is 5-bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrClN.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.Scientific Research Applications
Synthesis of Neurological Agents
5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride serves as a precursor in the synthesis of competitive AMPA receptor antagonists, such as SPD 502, which are critical in neurological research and potential therapeutic applications. The synthesis involves multiple steps, including nitration, methylation, reduction, Sandmeyer isatin synthesis, Suzuki coupling, and condensation, highlighting the compound's versatility as a building block in complex organic syntheses (Geng Min, 2011).
Photochromic Material Development
The compound also plays a role in the development of photochromic materials. For instance, the Duff formylation of derivatives of 5-bromo-8-hydroxyquinoline, followed by condensation with other compounds, can lead to the creation of new photochromic substances. These materials exhibit significant changes in color upon exposure to light, making them suitable for various applications, including smart windows and photochromic lenses (N. A. Voloshin et al., 2008).
Organic Synthesis and Methodology
In organic synthesis, the compound is utilized in bromination reactions and as an intermediate for the creation of quinoline derivatives, demonstrating its importance in synthetic chemistry. It facilitates efficient and selective synthesis processes, contributing to the development of new molecules with potential biological and pharmaceutical applications (A. Şahin et al., 2008).
Medicinal Chemistry
In medicinal chemistry, derivatives of 5-bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride are valuable for synthesizing compounds with potential therapeutic uses. For example, its derivatives have been synthesized as intermediates in the development of PI3K/mTOR inhibitors, which are significant in cancer research and treatment strategies (Fei Lei et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
properties
IUPAC Name |
5-bromo-8-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCPHNLBRQTAOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)Cl)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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